molecular formula C17H18FN3O4 B12796400 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- CAS No. 186802-35-7

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-

Cat. No.: B12796400
CAS No.: 186802-35-7
M. Wt: 347.34 g/mol
InChI Key: GOQMLVCAKGZQKN-IUCAKERBSA-N
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Description

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of the pyrido-benzoxazine family, which is known for its diverse biological activities, including antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves multiple steps, starting from the preparation of the core benzoxazine structure. One common method involves the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones, which are prepared in three or four steps from ethyl 2,3,4,5-tetrafluoro-benzoylacetate . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antibacterial and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit the replication and transcription of bacterial DNA, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid stands out due to its specific structural features, such as the presence of a pyrrolidinyl group, which enhances its binding affinity to bacterial targets. This unique structure contributes to its potent antibacterial activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

186802-35-7

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

IUPAC Name

(2S)-6-[(3S)-3-aminopyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c1-8-7-25-16-13-10(15(22)11(17(23)24)6-21(8)13)4-12(18)14(16)20-3-2-9(19)5-20/h4,6,8-9H,2-3,5,7,19H2,1H3,(H,23,24)/t8-,9-/m0/s1

InChI Key

GOQMLVCAKGZQKN-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N)F)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

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